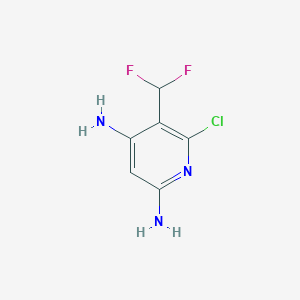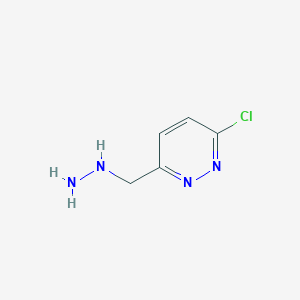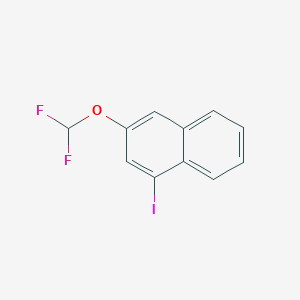
2-(Difluoromethoxy)-4-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-4-iodonaphthalene is an organic compound that features both difluoromethoxy and iodine substituents on a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-hydroxy-4-iodonaphthalene with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 2-(Difluoromethoxy)-4-iodonaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethoxy)-4-iodonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring or the substituents.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield 2-(Difluoromethoxy)-4-phenyl naphthalene .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-4-iodonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-4-iodonaphthalene depends on its specific application. In chemical reactions, the difluoromethoxy group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. The iodine atom can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Similar in having a difluoromethoxy group but differs in the presence of a trifluoromethyl group instead of an iodine atom.
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used as building blocks in organic synthesis.
Uniqueness: 2-(Difluoromethoxy)-4-iodonaphthalene is unique due to the combination of the difluoromethoxy group and the iodine atom on the naphthalene ring. This combination allows for versatile reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H7F2IO |
|---|---|
Molekulargewicht |
320.07 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H |
InChI-Schlüssel |
MIQPIFYJSVUCKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






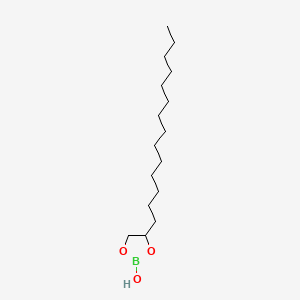
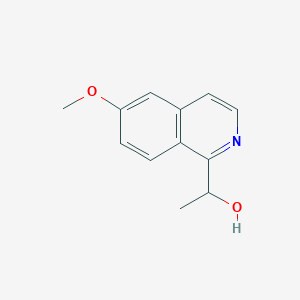
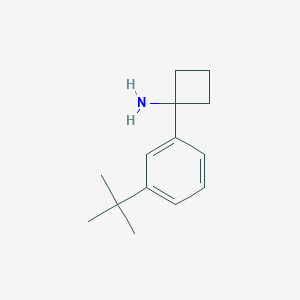

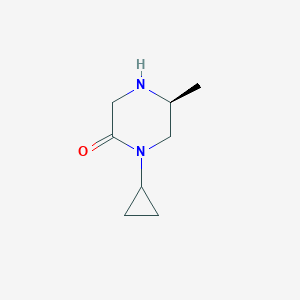
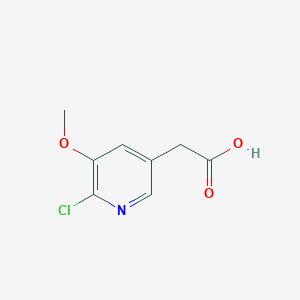
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
![10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B12958229.png)
